molecular formula C9H14Cl2N6O2 B1678891 Nimustine CAS No. 42471-28-3

Nimustine

Cat. No. B1678891
CAS RN: 42471-28-3
M. Wt: 272.69 g/mol
InChI Key: KPMKNHGAPDCYLP-UHFFFAOYSA-N
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Description

Nimustine, also known as ACNU, is a nitrosourea alkylating agent . It is used to treat malignant brain tumors and has proven to be rather effective .


Synthesis Analysis

Nimustine is a chloroethyl nitrosourea derivative . It alkylates DNA by forming O6-chloroethylguanine adduct as a minor DNA lesion . Thereafter, the activated chloroethyl group forms DNA inter-strand cross-links that block replication leading to cell death .


Molecular Structure Analysis

The molecular formula of Nimustine is C9H13ClN6O2 . It has a molar mass of 272.69 g/mol .


Chemical Reactions Analysis

Nimustine binds within the major groove of DNA . Further analysis suggests direct interaction of Nimustine with the moieties of heterocyclic nitrogenous bases of DNA . The interaction between Nimustine and DNA is majorly governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions .


Physical And Chemical Properties Analysis

Nimustine has a melting point of 125°C . Its density is estimated to be 1.9048 . The pKa values are 12.33 (acidic), 6.61 (basic), and 0.21 (basic) .

Scientific Research Applications

Molecular Interaction with DNA

Nimustine's interaction with DNA is a major area of study, aiming to understand its mechanism of action on a molecular level. Research has shown that Nimustine binds with the nitrogenous bases guanine and thymine in the DNA major groove, causing local conformational changes and partial transition of DNA from its native B-conformation to the C-form. This interaction is thermodynamically an entropy-driven endothermic reaction, suggesting hydrophobic interaction of Nimustine in the DNA major groove pocket. This detailed understanding of Nimustine's binding to DNA can contribute to the development of new nitrosourea therapeutics with improved efficacy and fewer side effects (Agarwal et al., 2014).

Anti-Cancer Applications

Nimustine's anti-cancer efficacy is explored through its interaction with DNA. Another study on the binding properties of Nimustine with DNA using molecular modeling and UV–Visible spectroscopic techniques showed that Nimustine binds within the major groove of DNA, suggesting direct interaction with heterocyclic nitrogenous bases. This interaction is primarily governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions. The binding constant and free energy values from spectroscopic results corroborate the docking outcomes, providing insights into Nimustine's moderate interaction with DNA and its potential as an antineoplastic agent (Chadha et al., 2016).

Safety And Hazards

Nimustine should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

The results of a study on Nimustine’s interaction with DNA may help in designing and synthesis of new chloroethyl nitrosourea derivatives with improved efficacy and specificity for the target molecules . This could potentially lead to the development of new therapeutics with better efficacy and fewer side effects .

properties

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEDRRNHLBGPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045179
Record name Nimustine
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Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nimustine

CAS RN

42471-28-3
Record name Nimustine
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Record name Nimustine [INN]
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Record name Nimustine
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Record name NIMUSTINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,420
Citations
Neuro-Oncology Working Group of the … - Journal of Clinical …, 2003 - ascopubs.org
… The Neuro-Oncology Working Group (NOA) of the German Cancer Society therefore compared the efficacy of nimustine (ACNU) plus VM26 and ACNU plus cytarabine (Ara-C) …
Number of citations: 163 ascopubs.org
Y Wang, X Chen, Z Zhang, S Li, B Chen, C Wu… - Neurosurgical …, 2014 - Springer
Although temozolomide (TMZ) replaced nitrosoureas as the standard initial chemotherapy for glioblastoma (GBM), no studies have compared TMZ with nimustine (ACNU), a nitrosourea …
Number of citations: 36 link.springer.com
S Agarwal, DK Jangir, R Mehrotra, N Lohani… - PloS one, 2014 - journals.plos.org
… nimustine-DNA reaction have been calculated by isothermal titration calorimetry. Results of the present study demonstrate that nimustine … suggest binding of nimustine with nitrogenous …
Number of citations: 41 journals.plos.org
M Mizumoto, T Yamamoto, E Ishikawa… - Journal of neuro …, 2016 - Springer
To evaluate the safety and efficacy of postoperative proton beam therapy (PBT) combined with nimustine hydrochloride (ACNU) or temozolomide (TMZ) for glioblastoma multiforme (…
Number of citations: 47 link.springer.com
R Saito, Y Sonoda, T Kumabe, K Nagamatsu… - Journal of …, 2011 - thejns.org
… nimustine hydrochloride. On stereotactic insertion of the infusion cannula into the brainstem lesion, CED of nimustine … the brainstem that regressed after CED of nimustine hydrochloride. …
Number of citations: 51 thejns.org
Z Lu, J Ma, B Liu, C Dai, T Xie, X Ma, M Li… - Cancer …, 2016 - Wiley Online Library
Nimustine ( ACNU ) has antitumor activities in patients with malignant glioma. Hyperbaric oxygen ( HBO ) may enhance the efficacy of certain therapies that are hampered by the …
Number of citations: 41 onlinelibrary.wiley.com
MT Tomicic, R Meise, D Aasland, N Berte, R Kitzinger… - Oncotarget, 2015 - ncbi.nlm.nih.gov
The outcome of cancer therapy strongly depends on the complex network of cell signaling pathways, including transcription factor activation following drug exposure. Here we assessed …
Number of citations: 49 www.ncbi.nlm.nih.gov
T Beppu, K Kamada, R Nakamura, H Oikawa… - Journal of neuro …, 2003 - Springer
Hypoxic cells play a key role in the radioresistance of malignant glioma. Interferon-beta, ACNU as nimustine hydrochloride and radiotherapy (IAR) is a common therapy for malignant …
Number of citations: 58 link.springer.com
K Ogawa, S Ishiuchi, O Inoue, Y Yoshii, A Saito… - International Journal of …, 2012 - Elsevier
PURPOSE: To analyze the long-term results of a Phase II trial of radiotherapy given immediately after hyperbaric oxygenation (HBO) with multiagent chemotherapy in adults with high-…
Number of citations: 47 www.sciencedirect.com
S Yamamuro, M Takahashi, K Satomi, N Sasaki… - Cancer …, 2021 - Wiley Online Library
Glioblastomas (GBM) often acquire resistance against temozolomide (TMZ) after continuous treatment and recur as TMZ‐resistant GBM (TMZ‐R‐GBM). Lomustine (CCNU) and …
Number of citations: 10 onlinelibrary.wiley.com

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